6H-1,4-Diazepine-2,3-dicarbonitrile
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Overview
Description
6H-1,4-Diazepine-2,3-dicarbonitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by a diazepine ring, which is a seven-membered ring containing two nitrogen atoms, and two nitrile groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,4-Diazepine-2,3-dicarbonitrile typically involves the condensation of diaminomaleonitrile with various aldehydes or ketones. One common method is the sequential aldol condensation reactions of 1,3-diketones with diaminomaleonitrile, followed by further condensation with aromatic aldehydes . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound would likely involve optimization of the aforementioned synthetic routes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6H-1,4-Diazepine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The diazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the diazepine ring, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the diazepine ring.
Scientific Research Applications
6H-1,4-Diazepine-2,3-dicarbonitrile has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its analogs are explored for their potential as therapeutic agents due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6H-1,4-Diazepine-2,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, while the diazepine ring can engage in π-π stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
6H-1,4-Diazepine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: These compounds have similar diazepine rings but with additional arylethenyl substituents, which can alter their chemical and physical properties.
Tribenzo[g,l,q]-6H-1,4-diazepino[2,3-b]porphyrazines: These compounds feature a diazepine ring fused with a porphyrazine system, leading to unique electronic properties.
Properties
CAS No. |
681000-60-2 |
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Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6H-1,4-diazepine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-7(5-9)11-3-1-2-10-6/h2-3H,1H2 |
InChI Key |
NZZFERPSQBWWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=C(N=C1)C#N)C#N |
Origin of Product |
United States |
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